molecular formula C7H5N3O B13143499 5-(Pyrimidin-2-yl)oxazole

5-(Pyrimidin-2-yl)oxazole

Cat. No.: B13143499
M. Wt: 147.13 g/mol
InChI Key: VYWPVSFXEMMMJV-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)oxazole: is a heterocyclic compound that features both pyrimidine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both nitrogen and oxygen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-2-yl)oxazole typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to the formation of fused pyrimidine rings .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrimidin-2-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, potentially leading to different biological activities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different substituents, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: 5-(Pyrimidin-2-yl)oxazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive molecules .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. Its ability to interact with various biological targets makes it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of the oxazole and pyrimidine rings. This structure provides distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5-pyrimidin-2-yl-1,3-oxazole

InChI

InChI=1S/C7H5N3O/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H

InChI Key

VYWPVSFXEMMMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CN=CO2

Origin of Product

United States

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